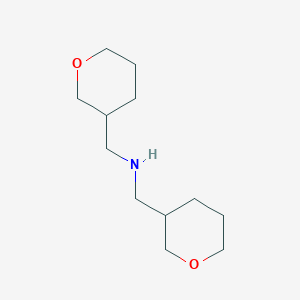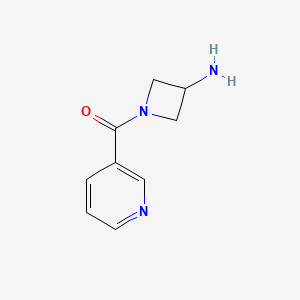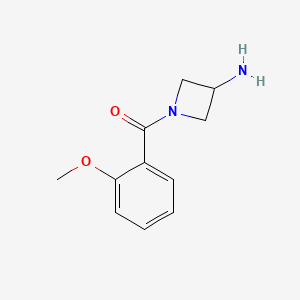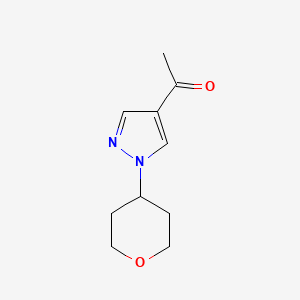
1-(1-(tétrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)éthan-1-one
Vue d'ensemble
Description
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé sert d’intermédiaire en synthèse organique, en particulier dans la construction de molécules complexes. Son groupe carbonyle céto réactif est un groupe fonctionnel polyvalent qui peut subir diverses réactions chimiques, telles que l’addition ou la condensation nucléophile, ce qui en fait un élément de construction précieux en chimie synthétique .
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour la synthèse d’agents thérapeutiques potentiels. Sa structure peut être modifiée pour produire des analogues qui peuvent interagir avec des cibles biologiques, contribuant ainsi à la découverte de nouveaux médicaments .
Réactifs de détection en biologie cellulaire
Le composé est utilisé dans la synthèse de réactifs pour la détection en biologie cellulaire. Ces réactifs peuvent aider à identifier et à quantifier les molécules biologiques ou les structures cellulaires, ce qui est crucial pour comprendre les processus cellulaires et la pathologie des maladies .
Études d’activité enzymatique
Il est utilisé dans l’étude des activités enzymatiques, en particulier de la phosphatase acide (APase). L’APase catalyse l’hydrolyse des monoesters d’acide phosphorique, et ce composé peut être utilisé pour étudier le rôle de l’enzyme dans la production, le transport et le recyclage des phosphates .
Synthèse de dérivés d’acide phosphorique
Le composé est essentiel à la synthèse de dérivés de l’acide phosphorique. Ces dérivés ont diverses applications, notamment comme catalyseurs, inhibiteurs de corrosion et ignifugeants .
Science des matériaux
En science des matériaux, les dérivés de ce composé peuvent être utilisés pour modifier les propriétés de surface, telles que l’hydrophobie ou la réactivité, ce qui est essentiel pour développer de nouveaux matériaux présentant des caractéristiques spécifiques .
Mécanisme D'action
Target of Action
It’s known that this compound is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Mode of Action
In organic synthetic transformations, the keto carbonyl group in this compound can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of cell biology detection reagents , which suggests it may play a role in various biochemical pathways depending on the specific context of its use.
Result of Action
Given its use in the synthesis of cell biology detection reagents , it’s likely that this compound could have diverse effects depending on the specific context of its use.
Action Environment
It’s known that this compound has a boiling point of 90-94℃/15mm and should be stored at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.
Analyse Biochimique
Biochemical Properties
1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with enzymes such as acid phosphatase, which non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This interaction is crucial for studying the production, transport, and recycling of phosphate, as well as metabolic and energy processes.
Cellular Effects
The compound 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acid phosphatase, which plays a role in phosphate metabolism and energy production .
Molecular Mechanism
At the molecular level, 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with acid phosphatase is a prime example, where it catalyzes the hydrolysis of phosphoric acid esters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as acid phosphatase, which catalyzes the hydrolysis of phosphoric acid esters. This interaction affects metabolic flux and metabolite levels, playing a crucial role in phosphate metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)9-6-11-12(7-9)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPHAIRLZTXJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


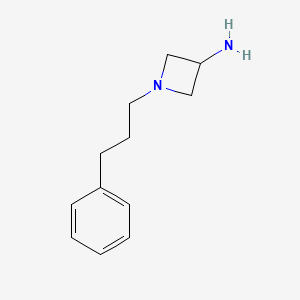
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)
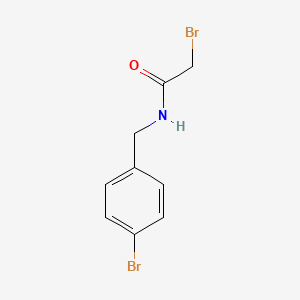


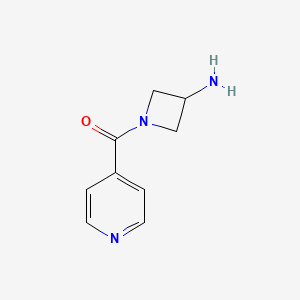
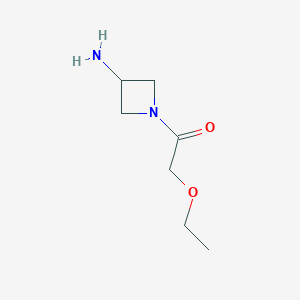
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)

